Product packaging for Tetradodecylammonium bromide(Cat. No.:CAS No. 14866-34-3)

Tetradodecylammonium bromide

Cat. No.: B080323
CAS No.: 14866-34-3
M. Wt: 771.2 g/mol
InChI Key: SMEFTBPJZGVAPK-UHFFFAOYSA-M
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Description

Significance within Amphiphilic Systems

The amphiphilic character of QACs is fundamental to their function in chemical systems. This dual nature drives them to self-assemble at interfaces, such as air-water or oil-water, reducing surface tension. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant monomers aggregate to form supramolecular structures called micelles. acs.org These micelles typically feature a hydrophobic core and a hydrophilic shell, enabling them to solubilize non-polar substances in aqueous environments. acs.org

The versatility of QACs allows for the creation of various self-assembled structures, including spherical micelles, vesicles, and liquid crystals. acs.org Some QACs exhibit a bolaamphiphilic architecture, where two cationic head groups are connected by a non-polar spacer, a structure that has shown promise in eluding bacterial resistance. researchgate.net The ability to form these aggregates makes QACs invaluable as carriers in systems like drug delivery, where they can encapsulate hydrophobic drugs. nih.gov The specific properties and aggregation behavior can be finely tuned by modifying the structure of the QAC, such as the length of the alkyl chains or the nature of the head group. rsc.org

Research Trajectory of Tetradodecylammonium Bromide (TDDAB/TTAB) in Contemporary Chemistry

This compound, also known as TDDAB or sometimes TTAB (though TTAB more commonly refers to Tetradecyltrimethylammonium bromide), is a quaternary ammonium (B1175870) salt with four dodecyl (C12) chains attached to the central nitrogen atom. sigmaaldrich.comresearchgate.net Its highly lipophilic nature, stemming from the four long alkyl chains, makes it a subject of significant interest in various fields of contemporary chemistry. researchgate.net

A primary application of TDDAB is as a phase-transfer catalyst, facilitating the movement of reactants between immiscible phases (e.g., aqueous and organic) in a reaction mixture. chemicalbook.com This capability is crucial for synthesizing various organic compounds. sigmaaldrich.comchemicalbook.com In the realm of nanotechnology, TDDAB serves as a stabilizing agent, promoting the growth of nanoparticles and preventing their agglomeration. chemicalbook.com It has been specifically used as a phase transfer agent for metal ions in the synthesis of gold and platinum nanocrystals. chemicalbook.com

Furthermore, TDDAB is a key component in the fabrication of advanced materials. It is used to create lipid/polymer membranes for chemical sensors. myu-group.co.jpkyushu-u.ac.jpresearchgate.net For instance, membranes composed of TDDAB, a plasticizer, and a polymer support like PVC have been developed to detect sugars by transducing the chemical information into an electrical signal. kyushu-u.ac.jpresearchgate.net In analytical chemistry, its high lipophilicity is leveraged in the development of highly sensitive and selective anion-selective electrodes. researchgate.net The research into TDDAB continues to explore its aggregation behavior and interactions in mixed systems, highlighting its role as a versatile tool in both fundamental and applied chemical sciences. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table provides key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₄₈H₁₀₀BrN nih.govchemicalbook.com
Molecular Weight 771.22 g/mol sigmaaldrich.comchemicalbook.com
IUPAC Name tetradodecylazanium;bromide nih.gov
CAS Number 14866-34-3 nih.govchemicalbook.com
Appearance White crystalline solid chemicalbook.com
Melting Point 86 - 90 °C chemicalbook.comresearchgate.net
Synonyms Tetralaurylammonium bromide sigmaaldrich.com

Table 2: Critical Micelle Concentration (CMC) of Tetradecyltrimethylammonium Bromide (TTAB) in Aqueous Solutions This interactive table details the critical micelle concentration (CMC) of the related compound Tetradecyltrimethylammonium bromide (TTAB), a widely studied cationic surfactant, under various conditions. The CMC is a fundamental parameter indicating the onset of micelle formation.

SystemTemperature (K)CMC (mM)MethodSource(s)
TTAB in Pure Water 298.153.56Multiple Methods researchgate.net
TTAB in Pure Water 2983.77Multiple Methods iaea.org
TTAB in Pure Water 298.153.80Conductometry nih.gov
TTAB in 20 mM Phosphate Buffer (pH 7.0) 2981.93Multiple Methods iaea.org
TTAB + 0.3 mmol/kg Cefixime Trihydrate 310.55Varies with additiveConductometry nih.gov
TTAB in NaBr solution 298.15Decreases with NaBr conc.Not specified researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H100BrN B080323 Tetradodecylammonium bromide CAS No. 14866-34-3

Properties

IUPAC Name

tetradodecylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C48H100N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEFTBPJZGVAPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H100BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933444
Record name N,N,N-Tridodecyldodecan-1-aminium bromide
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Molecular Weight

771.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14866-34-3
Record name Tetradodecylammonium bromide
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Record name Tetradodecylammonium bromide
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Record name N,N,N-Tridodecyldodecan-1-aminium bromide
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Record name Tetradodecylammonium bromide
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Fundamental Principles of Self Assembly and Aggregation Phenomena Involving Tetradodecylammonium Bromide

Micellization Thermodynamics and Kinetics

The spontaneous aggregation of Tetradodecylammonium bromide monomers in solution to form micelles is a thermodynamically driven process, governed by a delicate balance of enthalpy and entropy. The kinetics and thermodynamics of this phenomenon are characterized by several key parameters and are studied using various methodologies.

Critical Micelle Concentration (CMC) Determination Methodologies

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in significant numbers. The abrupt change in the physicochemical properties of the surfactant solution at the CMC allows for its determination through several experimental techniques.

Common methodologies used to determine the CMC of this compound include:

Conductometry : This is one of the most widely used methods. It relies on the change in the molar conductivity of the surfactant solution with concentration. Below the CMC, conductivity increases linearly as the number of charge-carrying monomers increases. Above the CMC, the rate of increase slows down because the newly formed micelles have a lower mobility than individual ions and effectively bind some of the counterions. The CMC is identified as the point of intersection of the two linear portions of the conductivity-concentration plot. researchgate.netsci-hub.seresearchgate.net

Spectrophotometry : This method often involves the use of a dye or probe whose spectral properties (like absorbance) change upon incorporation into the micellar core. The plot of the spectral property against surfactant concentration shows a distinct change in slope at the CMC. researchgate.net

Fluorimetry : This sensitive technique employs fluorescent probes, such as pyrene (B120774), whose emission spectra are sensitive to the polarity of their microenvironment. In an aqueous solution, the probe experiences a polar environment. Upon micelle formation, the hydrophobic probe partitions into the nonpolar micellar core, causing a noticeable change in its fluorescence spectrum. The surfactant concentration at which this change occurs is taken as the CMC. researchgate.netnih.govnih.gov

Tensiometry : Surface tension measurements provide a direct way to determine the CMC. As surfactant monomers are added to water, they accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated, the monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further addition of surfactant. The CMC is the concentration at which this plateau begins. researchgate.net

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with the micellization process. By titrating a concentrated surfactant solution into a solvent, the enthalpy of micelle formation (ΔH°mic) and the CMC can be determined from the resulting heat flow data. scilit.com

Table 1: Methodologies for CMC Determination of this compound
MethodologyPrincipleKey Measurement
ConductometryChange in the mobility of charge carriers upon micelle formation.A distinct break in the plot of electrical conductivity versus surfactant concentration. researchgate.net
FluorimetryPartitioning of a fluorescent probe into the nonpolar micellar core, altering its emission spectrum.Changes in the fluorescence intensity or vibronic fine structure of probes like pyrene. researchgate.netnih.govnih.gov
TensiometrySaturation of the air-water interface with surfactant monomers, leading to a constant surface tension.A plateau in the plot of surface tension versus the logarithm of surfactant concentration. researchgate.net
Isothermal Titration Calorimetry (ITC)Direct measurement of the heat absorbed or released during the formation and dilution of micelles.Enthalpy change (ΔH) as a function of surfactant concentration. scilit.com

Thermodynamic Parameters of Micellization (e.g., ΔG°, ΔH°, ΔS°)

The process of micellization can be described by key thermodynamic parameters: the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters provide insight into the driving forces behind self-assembly.

Gibbs Free Energy of Micellization (ΔG°) : The standard free energy of micellization for this compound is consistently negative, indicating that micelle formation is a spontaneous process. nih.gov This spontaneity is primarily driven by the hydrophobic effect, where the hydrophobic alkyl chains of the surfactant monomers are sequestered from water.

Enthalpy of Micellization (ΔH°) : The enthalpy change can be endothermic or exothermic depending on the temperature and surfactant. It is influenced by factors such as the breaking of the structured water around the hydrocarbon tails and the van der Waals interactions between the tails within the micellar core. ijcrt.org Isothermal titration calorimetry (ITC) is a powerful technique for the direct determination of ΔH°mic. scilit.com

These parameters are related by the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°. Studies have shown an enthalpy-entropy compensation effect for the micellization of this compound in various solvent systems, where a change in enthalpy is offset by a proportional change in entropy. nih.govnih.gov

Table 2: Representative Thermodynamic Parameters of Micellization for this compound in Aqueous Solution
ParameterTypical ValueSignificance
CMC~3.6 mM at 298.15 K researchgate.netConcentration threshold for micelle formation.
ΔG°micNegative nih.govnih.govIndicates a spontaneous micellization process.
ΔH°micVariable (can be small and negative/positive)Reflects energetic changes from tail aggregation and water restructuring. ijcrt.org
ΔS°micPositive nih.govIndicates the process is entropically driven, largely by the hydrophobic effect.

Factors Influencing Micellar Aggregation Number

The micellar aggregation number (Nagg) is the average number of surfactant monomers present in a single micelle. This parameter is crucial as it relates to the size and shape of the aggregate. It is often determined using steady-state fluorescence quenching techniques. nih.govnih.gov Several factors can influence the aggregation number of this compound.

Co-solvents : The addition of organic co-solvents, such as formamide (B127407) or glycerol (B35011), to the aqueous solution has been shown to decrease the micellar aggregation number. nih.govnih.gov This effect is attributed to an enhanced solvation of the surfactant's hydrophilic headgroup, which increases the effective area per headgroup at the micelle surface, thus favoring the formation of smaller aggregates. nih.govnih.gov

Electrolytes : The presence of electrolytes (salts) in the solution typically leads to an increase in the aggregation number. The added counterions screen the electrostatic repulsion between the charged headgroups of the surfactant monomers at the micelle surface. This reduced repulsion allows the monomers to pack more tightly, resulting in the formation of larger micelles. For instance, the addition of aluminum sulfate (B86663) decreases the CMC of this compound, which is indicative of changes in micellar properties. researchgate.net

Temperature : Temperature can have a complex effect on the aggregation number, often showing a non-monotonic trend. The specific effect depends on the balance between changes in hydrophobic interactions and headgroup hydration with temperature.

Surfactant Chain Length : Within the homologous series of alkyltrimethylammonium bromides, an increase in the length of the hydrophobic alkyl chain generally leads to a larger aggregation number due to increased hydrophobic interactions. ijcrt.org

Morphological Characterization of Self-Assembled Structures

Beyond the thermodynamic and kinetic aspects of their formation, the self-assembled structures of this compound can adopt various morphologies depending on the solution conditions.

Micellar Structures in Aqueous and Mixed Solvent Systems

In simple aqueous solutions above its CMC, this compound typically forms spherical or slightly ellipsoidal micelles. These structures consist of a hydrophobic core formed by the tetradecyl chains, shielded from the aqueous environment by a hydrophilic shell of quaternary ammonium (B1175870) headgroups.

The presence of co-solvents not only affects the aggregation number but also the internal structure and environment of the micelles.

In formamide-water mixtures , studies using fluorescence probes indicate that as the formamide content increases, the micellar environment becomes more polar. nih.gov This suggests that formamide molecules may penetrate the palisade layer of the micelle. The data also point towards the formation of micelles with a less ordered or more fluidic structure in formamide-rich systems. nih.gov

In glycerol-water mixtures , the addition of glycerol leads to a decrease in the aggregation number. nih.gov This is attributed to an increase in the surface area per headgroup, likely due to the incorporation of some glycerol molecules into the micellar solvation layer, leading to a more compact layer. nih.gov

In the presence of other surfactants, such as the nonionic surfactant n-octyl-β-D-glucopyranoside, this compound can form mixed micelles . nih.gov The properties of these mixed systems, including their CMC and aggregation numbers, depend on the composition of the mixture and the nature of the interactions between the different surfactant monomers. nih.govnih.gov

Formation of Bilayer Structures and Vesicles

While single-chain cationic surfactants like this compound predominantly form micelles, the formation of more complex aggregates like bilayers and vesicles is also possible, though less common than for their double-chain counterparts. Vesicles are closed bilayer structures enclosing a small volume of the aqueous solvent.

The tendency of a surfactant to form a particular aggregate morphology can be predicted by the critical packing parameter (P), which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the maximum effective length of the tail. Surfactants with a larger packing parameter, typically those with two hydrophobic tails like didodecyldimethylammonium (B1216837) bromide (DDAB), readily form bilayers and vesicles. nih.govrsc.org

For this compound, the formation of vesicles is not its primary aggregation behavior in pure water. However, it can participate in the formation of such structures under specific conditions:

In mixed surfactant systems : When mixed with double-chain surfactants, this compound can be incorporated into mixed aggregates. Studies on systems containing both single-chain and double-chain surfactants have demonstrated the formation of a variety of structures, including mixed vesicles and micelles, depending on the composition and total surfactant concentration. nih.gov

Interaction with existing bilayers : Surfactants can interact with and modify pre-existing lipid bilayers or vesicles. For example, the interaction of a similar cationic surfactant, n-dodecyl triethylammonium (B8662869) bromide, with dimyristoyl phosphocholine (B91661) vesicles leads to complex morphological changes, including the formation of tubule-like structures during the solubilization process. nih.gov This highlights the potential for single-chain surfactants to induce curvature and structural transitions in bilayer systems.

Chemical Compounds Mentioned

Influence of Co-solvents and Additives on Self-Assembly

Effects of Alkanols and Formamide on Micellization

Co-solvents such as short-chain alkanols and formamide can have a profound impact on the micellization of quaternary ammonium surfactants. While specific data for this compound is not extensively available, studies on the closely related compound, tetradecyltrimethylammonium bromide (TTAB), provide significant insights. The addition of formamide to aqueous solutions of TTAB has been shown to increase both the critical micelle concentration and the degree of counterion dissociation. daneshyari.com This suggests that formamide makes the solvent environment more polar, thus disfavoring the aggregation of surfactant molecules and requiring a higher concentration for micelle formation. daneshyari.com

The standard free energy of micellization becomes less negative with increasing formamide content, indicating that the process becomes less spontaneous. daneshyari.com This is accompanied by a decrease in the micelle aggregation number, attributed to enhanced solvation in formamide-rich mixtures which increases the surface area per headgroup. daneshyari.com The environment within the micelles also becomes more polar in the presence of formamide, and the micelles exhibit a less ordered structure. daneshyari.com

The effect of alkanols on the micellar properties of TTAB has also been investigated. The addition of primary, linear alcohols generally leads to a decrease in the CMC. This effect becomes more pronounced as the hydrocarbon chain length of the alcohol increases, indicating that more hydrophobic alcohols are more effective at promoting micellization.

Impact of Electrolytes and Ionic Strength

The presence of electrolytes in aqueous solutions of ionic surfactants like this compound plays a crucial role in their aggregation behavior. The addition of salts typically leads to a decrease in the critical micelle concentration. This phenomenon is primarily attributed to the screening of the electrostatic repulsions between the charged head groups of the surfactant molecules in the micelle.

For instance, in studies involving tetradecyltrimethylammonium bromide (TTAB), the addition of a simple electrolyte like sodium bromide (NaBr) causes a linear decrease in the CMC as the salt concentration increases. nih.gov The added counter-ions (Br-) from the electrolyte reduce the electrostatic repulsion between the positively charged quaternary ammonium head groups, thereby stabilizing the micellar structure and favoring its formation at a lower surfactant concentration. nih.gov This facilitation of micellization is a well-established principle for ionic surfactants. daneshyari.com The reduction in CMC in the presence of electrolytes indicates that the micellization process is facilitated in the electrolyte medium. daneshyari.com

The effect of electrolytes is not limited to simple inorganic salts. Organic electrolytes, such as other quaternary ammonium salts, can also influence micellization. These effects are often complex, involving a balance of electrostatic and hydrophobic interactions.

Interactive Data Table: Effect of NaBr on the CMC of a Related Surfactant (TTAB)

NaBr Concentration (mol·dm⁻³)CMC of TTAB (10⁻³ mol·dm⁻³)
03.56
0.0012.20
Not specified2.30

This table illustrates the general trend of decreasing CMC with increasing electrolyte concentration for a structurally similar surfactant, tetradecyltrimethylammonium bromide (TTAB). nih.gov

Advanced Materials Synthesis and Nanotechnology Applications Utilizing Tetradodecylammonium Bromide

Role as a Templating Agent in Nanocrystal Synthesis

Tetradodecylammonium bromide plays a critical role as a templating and stabilizing agent in the controlled synthesis of various nanocrystals. Its surfactant properties allow it to form micelles in solution, which act as nanoreactors or templates, guiding the nucleation and growth of nanoparticles. core.ac.ukacs.org The selective adsorption of TDAB molecules or its bromide ions onto specific crystallographic facets of a growing nanocrystal can alter the relative growth rates of these facets, leading to anisotropic structures with well-defined morphologies. core.ac.uk

In two-phase synthesis systems, TDAB can also function as a phase-transfer agent. For instance, it facilitates the transfer of metal salt precursors from an aqueous phase to an organic phase where the reduction and nanoparticle formation occur. pnas.orgrsc.org This method allows for greater control over the reaction environment. The concentration of TDAB has been shown to be a key parameter; for example, in certain electrochemical syntheses of gold nanoparticles, increasing the TDAB concentration leads to a decrease in the average particle size. biointerfaceresearch.com This is attributed to the surfactant molecules capping the growing nanoparticles, which limits further growth and prevents aggregation.

The application of this compound is well-documented in the synthesis of gold nanoparticles (AuNPs), where it is instrumental in controlling the size and morphology of the final product. It is often used as a co-surfactant alongside other quaternary ammonium (B1175870) salts, such as Cetyltrimethylammonium bromide (CTAB).

Electrochemical methods for synthesizing gold nanorods and other shapes frequently employ TDAB as a crucial component of the electrolyte solution. In this approach, a gold plate acts as an anode and a platinum plate serves as the cathode. rsc.orgmdpi.comnih.govnih.gov The electrolyte contains a mixture of surfactants, including CTAB as the primary surfactant and TDAB (often abbreviated as TTAB or TCAB) as a hydrophobic co-surfactant. mdpi.comnih.govacs.org

During electrolysis, the gold anode is oxidized, and the resulting gold ions complex with the surfactant micelles. rsc.org These complexes migrate to the cathode, where reduction occurs, leading to the formation of gold nanoparticles. mdpi.comnih.gov TDAB, being a more hydrophobic co-surfactant, plays a key role in modifying the micellar template, which in turn directs the anisotropic growth of the nanoparticles into rod-like or other non-spherical shapes like nanocubes. nih.govacs.orgsoton.ac.uk The addition of small amounts of organic solvents like acetone (B3395972) and cyclohexane (B81311) can further modify the micellar structure, facilitating the formation of elongated micelles necessary for nanorod growth. mdpi.comsoton.ac.uk

Table 1: Parameters in Electrochemical Synthesis of Gold Nanoparticles using TDAB

Parameter Role/Effect Source(s)
TDAB Concentration Influences final particle size; higher concentration can lead to smaller nanoparticles. biointerfaceresearch.com
Primary Surfactant Typically CTAB, forms the primary micellar template. mdpi.comnih.govacs.org
Co-Surfactant TDAB modifies the micellar structure to direct anisotropic growth. nih.govacs.org
Applied Current Drives the oxidation of the gold anode and reduction at the cathode. nih.gov

| Additives (e.g., Acetone) | Can weaken or alter the micellar network to promote specific shapes. | mdpi.comsoton.ac.uk |

The seed-mediated growth method is a prevalent two-step procedure for synthesizing gold nanoparticles with controlled shapes, particularly nanorods. While CTAB is the most commonly cited surfactant for this technique, TDAB has also been identified as a co-surfactant in seed-mediated approaches. acs.org This method involves the initial synthesis of small, spherical "seed" nanoparticles, which then act as nucleation sites for further growth in a separate growth solution. rsc.org

In a two-step seeding growth procedure for gold nanocubes, TDAB (as TTAB) has been used as a co-surfactant with CTAB. acs.org The presence of TDAB in the growth solution influences the deposition of gold atoms onto the seed particles, promoting anisotropic growth. The differential binding of the surfactant molecules to the various crystal faces of the seeds directs the final shape of the nanoparticle.

Photochemical methods offer another route to gold nanorod synthesis, where light is used to initiate the reduction of a gold salt precursor. pradeepresearch.org In this technique, TDAB is employed as a co-surfactant in the growth solution, which also contains a primary surfactant like CTAB, the gold precursor (e.g., HAuCl₄), and additives such as silver nitrate (B79036) to control the aspect ratio. pradeepresearch.org The solution is irradiated with UV light, which triggers the reduction of the gold salt and the subsequent growth of nanorods. The presence of TDAB in the micellar template is understood to be a factor in directing the rod-like morphology. pradeepresearch.org The use of TDAB is explicitly mentioned as an alternative to other surfactants like tetraoctylammonium bromide in established photochemical synthesis protocols.

This compound is also utilized as a stabilizing agent in the synthesis of palladium (Pd) nanoparticles. acs.orgacs.org Stabilizers are crucial in nanoparticle synthesis to prevent the agglomeration of particles into larger, uncontrolled aggregates, which would result in the loss of their unique nanoscale properties. acs.org

In one established method, palladium colloids are synthesized by the reduction of palladium(II) acetate (B1210297) in the presence of TDAB. acs.org The TDAB molecules cap the surface of the forming palladium nanoparticles, providing steric hindrance that keeps the particles well-separated and colloidally stable. The procedure involves refluxing the palladium precursor and TDAB in a solvent mixture, leading to the formation of a stable, deep brown-black solution of palladium nanoparticles. acs.org The length of the alkyl chains on the tetraalkylammonium bromide stabilizer can be varied to adjust the solubility of the resulting colloid. acs.org TDAB has also been used as a surfactant to create inverse microemulsions where water droplets containing the palladium precursor are dispersed in an organic phase, allowing for the synthesis of Pd nanoparticles within these confined aqueous nanoreactors. acs.org

The utility of this compound as a templating and stabilizing agent extends beyond gold and palladium to the synthesis of other metal and semiconductor nanocrystals.

Silver Nanorods: In the electrochemical synthesis of silver nanorods (AgNRs), TDAB (as TC12AB) has been used as a rod-structure-directing co-surfactant, working in conjunction with a primary surfactant. Its role is analogous to that in gold nanorod synthesis, where its hydrophobic nature helps to modify the micellar template to favor anisotropic growth. soton.ac.uk

Platinum and Platinum-Palladium Nanoalloys: TDAB has been employed as a phase-transfer agent in the synthesis of platinum (Pt) nanocrystals and bimetallic Pt-Pd nanoalloys. rsc.org In this two-phase method, TDAB facilitates the transfer of metal chloride complexes from the aqueous phase to an organic solvent like toluene. Subsequent chemical reduction in the organic phase leads to the formation of the desired metallic nanocrystals. rsc.org

Silicon Nanocrystals: The synthesis of semiconductor nanocrystals, such as silicon (Si), has also utilized TDAB. It is employed in inverse micelle templates, where it helps to control the nucleation and growth kinetics of the nanocrystals. core.ac.uk The structure of the surfactant and the reaction conditions are key to controlling the final particle morphology. core.ac.uk

Table 2: Compounds Mentioned

Compound Name Abbreviation
This compound TDAB, TTAB, TCAB, TC12AB
Cetyltrimethylammonium bromide CTAB
Gold(III) chloride trihydrate HAuCl₄·3H₂O
Silver Nitrate AgNO₃
Palladium(II) acetate Pd(OAc)₂
Platinum(IV) chloride PtCl₄ (in complex form)
Silicon tetrachloride SiCl₄
Sodium borohydride NaBH₄
Ascorbic acid -
Acetone -
Cyclohexane -

Gold Nanoparticle Synthesis and Shape Control

Stabilization Mechanisms of Colloidal Nanomaterials

This compound (TDAB) plays a crucial role as a stabilizing agent in the synthesis of various colloidal nanomaterials, particularly metallic nanoparticles. Its primary function is to prevent the agglomeration of newly formed nanoparticles, ensuring their uniform dispersion and long-term stability in solution. The stabilization mechanisms are primarily driven by electrostatic repulsion and steric hindrance originating from the adsorption of TDAB molecules onto the nanoparticle surface.

As a quaternary ammonium salt, TDAB dissociates in solution into a positively charged tetradodecylammonium cation ([N(C₁₂H₂₅)₄]⁺) and a bromide anion (Br⁻). The cationic headgroup readily adsorbs onto the surface of negatively charged nanoparticles, such as those synthesized through citrate (B86180) reduction. This adsorption creates a positively charged layer on the nanoparticle surface, leading to electrostatic repulsion between adjacent particles, thus preventing them from aggregating.

In some applications, particularly in the synthesis of anisotropic nanostructures like gold nanorods, TDAB is used as a co-surfactant alongside other quaternary ammonium salts like hexadecyltrimethylammonium bromide (CTAB). nih.govmdpi.com In these systems, it is proposed that TDAB, in conjunction with CTAB, forms a bilayer structure around the nanorods. acs.org This bilayer is more stable than a simple micellar arrangement and provides a robust barrier against aggregation. The hydrophobic dodecyl chains of TDAB interdigitate with those of the other surfactant, creating a compact and well-ordered layer that enhances the stability of the nanostructures. acs.org The formation of this bilayer is a key factor in controlling the shape and size of the resulting nanoparticles.

The effectiveness of TDAB as a stabilizer is influenced by its concentration. Higher concentrations of the surfactant can lead to smaller and more uniform nanoparticles by providing more complete surface coverage and enhanced stabilization during the nucleation and growth phases of nanoparticle synthesis.

NanomaterialRole of this compound (TDAB)Stabilization Mechanism
Gold NanoparticlesCapping agent and stabilizerElectrostatic repulsion from adsorbed cationic headgroups.
Gold NanorodsCo-surfactant with CTABFormation of a stabilizing bilayer structure around the nanorods. nih.govmdpi.comacs.org

Surface Modification and Interface Engineering in Nanoscale Systems

The utility of this compound extends beyond simple stabilization to encompass the surface modification and interface engineering of nanoscale systems. By functionalizing the surface of nanomaterials, TDAB alters their chemical and physical properties, enabling their application in a wider range of environments and technologies.

One of the primary applications of TDAB in surface modification is to facilitate the phase transfer of nanoparticles from an aqueous phase to an organic phase. Nanoparticles synthesized in aqueous media are often hydrophilic and thus insoluble in organic solvents. By capping the nanoparticles with TDAB, the long, hydrophobic dodecyl chains create an organophilic surface, allowing the nanoparticles to be transferred into and dispersed within nonpolar organic solvents. This is crucial for subsequent processing steps or for applications that require the nanoparticles to be in an organic medium.

The presence of TDAB on the surface of nanomaterials also provides a platform for further functionalization. The bromide counter-ion can be exchanged with other anions, or the entire TDAB molecule can be replaced by other ligands with specific functionalities through ligand exchange reactions. This allows for the attachment of biomolecules, polymers, or other functional groups to the nanoparticle surface, tailoring them for specific applications such as biosensing, catalysis, or drug delivery.

In the context of interface engineering, the self-assembly of TDAB on nanoparticle surfaces can be precisely controlled to create well-defined interfaces. The formation of a bilayer, as observed in the case of gold nanorods, is a prime example of how TDAB can be used to engineer the interface between the nanoparticle and the surrounding medium. acs.org This controlled surface architecture can influence the electronic and optical properties of the nanomaterials and their interactions with other components in a composite material or device.

Application AreaFunction of this compound (TDAB)Outcome
Nanoparticle Phase TransferSurface modification to increase hydrophobicity.Enables transfer of nanoparticles from aqueous to organic solvents.
Further FunctionalizationActs as a replaceable capping agent.Allows for the attachment of other functional molecules to the nanoparticle surface.
Interface EngineeringControlled self-assembly on nanoparticle surfaces.Creates well-defined interfaces, such as bilayers, influencing material properties. acs.org

Electrochemical Research and Sensor Development with Tetradodecylammonium Bromide

Development of Ion-Selective Electrodes (ISEs)

Ion-selective electrodes are analytical instruments that measure the activity of a specific ion in a solution. TDAB serves as a key component, an ionophore or ion-exchanger, in the fabrication of polymeric membrane electrodes, particularly for detecting anions.

In polymeric membrane ISEs, Tetradodecylammonium bromide functions as a lipophilic anion exchanger. nih.gov The core of this mechanism lies in the structure of TDAB, which is a quaternary ammonium (B1175870) salt featuring a positively charged nitrogen atom and four long alkyl (dodecyl) chains. nih.gov This structure imparts high lipophilicity, allowing it to be effectively embedded within a polymer matrix, typically polyvinyl chloride (PVC). nih.govnih.gov

The positively charged quaternary ammonium group acts as a fixed ionic site within the membrane. This site facilitates the reversible exchange of anions between the sample solution and the electrode's membrane phase. The selectivity of the electrode is determined by how strongly different anions bind to these sites. The long alkyl chains enhance the sensitivity and stability of the electrode within the membrane. nih.gov

The primary application of TDAB in ISEs is for the selective detection of anions, owing to its cationic nature. A notable example is the development of a nitrate (B79036) (NO₃⁻) selective electrode. nih.govdntb.gov.ua Research has demonstrated that by optimizing the membrane composition—specifically the ratio of TDAB (ionophore), a plasticizer like dioctylphthalate (DOP), and the PVC matrix—the electrode's performance can be significantly enhanced. nih.govdntb.gov.ua

For a nitrate ISE, an optimized membrane composition of 2:65:33 (TDAB:DOP:PVC by weight) yielded a sensor with high sensitivity. nih.govdntb.gov.ua The electrode exhibited a linear Nernstian response, which is a measure of ideal electrode behavior, with a slope of –54 ± 1.0 mV per decade of nitrate concentration. nih.govdntb.gov.ua The effective detection range was broad, spanning from 10⁻⁵ to 10⁻¹ mol/L, with a low detection limit of 3.0 × 10⁻⁶ mol/L. nih.govdntb.gov.ua

Table 1: Performance Characteristics of a TDAB-Based Nitrate Ion-Selective Electrode

Parameter Value Reference
Ionophore This compound (TDAB) nih.govdntb.gov.ua
Optimal Membrane Composition (w/w) 2% TDAB, 65% DOP, 33% PVC nih.govdntb.gov.ua
Linear Detection Range 10⁻⁵ to 10⁻¹ mol/L nih.govdntb.gov.ua
Nernstian Slope -54 ± 1.0 mV/decade nih.govdntb.gov.ua
Detection Limit 3.0 × 10⁻⁶ mol/L nih.govdntb.gov.ua
pH Range 2.8 to 8.5 nih.govdntb.gov.ua

The practical utility of TDAB-based ISEs has been demonstrated in environmental monitoring. The nitrate-selective electrode described above serves as a prime case study for the qualitative and quantitative analysis of nitrate levels in water samples. nih.govdntb.gov.ua Due to its good selectivity, wide detection range, and short response time, it is a viable tool for real-time water quality monitoring systems. dntb.gov.ua The manufacturing process is noted to be straightforward and inexpensive, further enhancing its applicability. nih.govdntb.gov.ua The electrode's durability, with a functional lifetime of over two months and good reproducibility, makes it a reliable option for routine analytical tasks. nih.govdntb.gov.ua

Applications in Biosensor Design and Taste Sensing

Beyond simple ion detection, TDAB is integral to the design of more complex biosensors, particularly taste sensors or "electronic tongues." These devices use lipid/polymer membranes to mimic the human sense of taste, converting chemical information from a sample into an electrical signal.

The fabrication of lipid polymer membranes for taste sensors is a well-established process. This compound is used as the "lipid" component, providing the necessary charge and hydrophobicity to interact with taste substances. nih.govmdpi.com The general procedure involves dissolving the membrane components in an organic solvent, typically tetrahydrofuran (B95107) (THF). nih.govresearchgate.net These components include:

Lipid: this compound (TDAB). nih.gov

Plasticizer: A substance like dioctyl phenyl-phosphonate (DOPP) or 2-nitrophenyl octyl ether (NPOE) is added to ensure the membrane remains soft and flexible. nih.govnih.gov

Polymer Support: Polyvinyl chloride (PVC) serves as the structural matrix for the membrane. nih.gov

The mixture is stirred thoroughly and poured onto a flat surface, such as a Petri dish. The solvent (THF) is allowed to evaporate, which typically takes several days at room temperature, leaving behind a transparent, soft film of approximately 200 µm thickness. nih.gov This membrane is then cut and attached to the surface of a sensor electrode probe to complete the sensor. nih.govresearchgate.net

Table 2: Example Compositions for TDAB-Based Taste Sensor Membranes

Sensor Type Lipid Plasticizer Support Target Analyte Reference
Bitterness (C00) TDAB 2-Nitrophenyl octyl ether (NPOE) PVC Iso-α acid (anionic) nih.gov
Umami TDAB Dioctyl phenyl-phosphonate (DOPP) PVC Monosodium Glutamate nih.govresearchgate.net

The response of TDAB-based taste sensors is governed by electrostatic and hydrophobic interactions between the membrane and the taste molecules. mdpi.com

Anionic Substances: The positively charged nature of TDAB makes these membranes particularly sensitive to anionic substances. Commercially available bitterness sensors, for example, use TDAB to detect negatively charged bitter compounds like iso-α acid found in beer. nih.gov The interaction between the positive charge of the TDAB and the negative charge of the bitter substance causes a change in the electric potential of the membrane, which is measured as the sensor's output. nih.gov The high hydrophobicity of TDAB is also crucial for its interaction with hydrophobic anionic substances. mdpi.com Systematic investigations have shown that TDAB-based sensors exhibit high ion selectivity, which is attributed to the strong and constant positive charge from the complete ionization of the lipid in the membrane. mdpi.com

Sweet Taste Substances: Detecting uncharged sweet substances, such as sucrose (B13894) or fructose, requires a more complex mechanism as there is no direct electrostatic interaction. To achieve this, TDAB-based membranes are often modified. One successful approach involves preparing membranes with TDAB and 1,2,4-benzene tricarboxylic acid (trimellitic acid). nih.gov In this system, the carboxyl groups of the trimellitic acid bind to metal cations, and the sensor detects the potential change that occurs when these cations are complexed with sugar molecules. nih.gov Optimizing the amounts of TDAB and trimellitic acid significantly improves the sensor's sensitivity and selectivity towards sweetness. nih.gov Another method involves modifying the membrane surface with gallic acid to enhance sensitivity to sugars like sucrose, glucose, and fructose. myu-group.co.jp Research has also shown that doping a TDAB-based membrane with gold nanoparticles can increase its specificity for sweet analytes, particularly fructose. These modified sensors have demonstrated sensitivities to sucrose that are 5-10 times higher than conventional ones. nih.gov

Electrochemical Processes in Material Fabrication

This compound (TDAB), also known as tetradecylammonium bromide (TTAB), plays a significant role as a surfactant and stabilizing agent in the electrochemical synthesis of nanomaterials. Its function is primarily to control the size and shape of the particles during their formation, leading to materials with uniform and desirable characteristics.

In the electrochemical fabrication of gold nanocubes, for instance, TDAB has been utilized as both a stabilizer and a micelle template. This approach allows for the synthesis of gold nanocubes with a uniform size of approximately 30 nm. scientific.net The presence of TDAB in the electrolyte solution, in conjunction with an acetone (B3395972) solvent, helps to direct the crystalline growth of the gold nanoparticles into a cubic shape. scientific.net

The concentration of this compound in the electrochemical synthesis process is a critical parameter that directly influences the dimensions of the resulting nanoparticles. Research has demonstrated an inverse relationship between the concentration of TDAB and the average size of the electrochemically synthesized gold nanoparticles (AuNPs). As the concentration of the surfactant is increased, the average particle size decreases. This is attributed to the surfactant's role in blocking the cathode surface and acting as a stabilizer for the newly formed nanoclusters, which prevents their aggregation and further growth.

The following table details the effect of varying concentrations of this compound on the average size of gold nanoparticles produced through electrochemical synthesis.

TDAB Concentration (mg·L⁻¹)Average AuNP Size (nm)Standard Deviation (nm)
158.312.6
1044.618.1
3036.719.6
5025.311.7
7017.210.2
9010.66.5

This precise control over particle size is crucial for a variety of applications where the properties of the nanomaterial are size-dependent. The use of TDAB as a capping agent in electrochemical fabrication highlights its importance in the bottom-up manufacturing of advanced materials with tailored nanoscale features.

Catalytic Roles and Mechanisms of Tetradodecylammonium Bromide

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for conducting reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. TDAB, as a phase transfer catalyst, facilitates the transport of one reactant across the phase boundary to react with the other, thereby accelerating the reaction rate.

In a typical biphasic system, an ionic nucleophile is dissolved in the aqueous phase, while the organic substrate is in the organic phase. The catalytic cycle of TDAB involves the following steps:

Anion Exchange: The positively charged quaternary ammonium (B1175870) cation (Q⁺) of TDAB, initially present as a salt with bromide (Br⁻) in the organic phase, exchanges its anion with the nucleophile (Y⁻) from the aqueous phase at the liquid-liquid interface.

Formation of Lipophilic Ion Pair: The newly formed ion pair, [Q⁺Y⁻], is sufficiently lipophilic due to the long dodecyl chains to be soluble in the organic phase.

Reaction in the Organic Phase: The [Q⁺Y⁻] ion pair migrates into the bulk organic phase, where the "naked" and highly reactive nucleophile Y⁻ reacts with the organic substrate (RX) to form the product (RY).

Regeneration of the Catalyst: The resulting quaternary ammonium salt with the leaving group of the substrate ([Q⁺X⁻]) is also lipophilic and remains in the organic phase. To complete the cycle, it can exchange X⁻ for another Y⁻ at the interface, thus continuing the catalytic process.

This mechanism, often referred to as the Starks' extraction mechanism, allows for continuous transfer of the nucleophilic anion into the organic phase where the reaction occurs.

The efficiency of TDAB in nucleophilic substitution reactions is attributed to its ability to bring the nucleophile into the organic phase in a highly reactive, unsolvated state. In the aqueous phase, the nucleophile is heavily solvated by water molecules, which reduces its nucleophilicity. In the organic phase, the nucleophile in the [Q⁺Y⁻] ion pair is much less solvated, leading to a significant enhancement in its reactivity.

The structure of the quaternary ammonium salt is a crucial factor in its catalytic efficiency. The lipophilicity of the cation, determined by the total number of carbon atoms in its alkyl chains (C#), influences its solubility in the organic phase and, consequently, the reaction rate. For reactions where the rate-determining step is the reaction in the organic phase, catalysts with a C# in the range of 16 to 32 often exhibit optimal reactivity acsgcipr.org. With four dodecyl chains, TDAB has a high C# of 48, making it highly effective in solubilizing the ion pair in the organic phase.

The table below illustrates the effectiveness of quaternary ammonium salts in a typical nucleophilic substitution reaction.

CatalystReactionSolvent SystemYield (%)Reaction Time (h)
Hexadecyltributylphosphonium bromide1-Chlorooctane + NaCN → 1-CyanooctaneDecane/Water991.8
None1-Chlorooctane + NaCN → 1-CyanooctaneDecane/WaterEssentially none48
Tetradodecylammonium bromideN-alkylation of 2,4,5-triphenyl-1H-imidazole with bromoethaneDichloromethane/WaterHighNot specified

Supramolecular Catalysis through Host-Guest Interactions

Supramolecular catalysis involves the use of organized molecular assemblies to create microenvironments that can accelerate reactions and influence selectivity. While not a classic "host" with a rigid cavity, TDAB can self-assemble into micelles in aqueous solutions, which act as supramolecular catalysts. These micelles create a distinct reaction environment compared to the bulk solution, a phenomenon known as micellar catalysis.

In this context, the hydrophobic interior of the TDAB micelle can be considered the "host," which can encapsulate nonpolar or amphiphilic reactant molecules, the "guests." This encapsulation leads to a high local concentration of the reactants within the micellar core, thereby increasing the probability of reactive collisions. The interface between the micellar core and the aqueous phase can also serve as a site for catalysis, particularly for reactions between a hydrophobic and a hydrophilic reactant. The charged surface of the micelle can stabilize charged transition states, further enhancing the reaction rate.

Role in Metal Nanoparticle Catalysis

This compound plays a crucial role as a stabilizing or capping agent in the synthesis of metal nanoparticles, which are widely used as catalysts in various chemical transformations. The catalytic activity of metal nanoparticles is highly dependent on their size, shape, and stability against aggregation.

TDAB adsorbs onto the surface of the forming nanoparticles through the interaction of its positively charged head group with the metal surface. The long, hydrophobic dodecyl chains then extend into the solvent, creating a protective layer that prevents the nanoparticles from agglomerating. This steric and electrostatic stabilization allows for the synthesis of small, well-dispersed nanoparticles with a high surface-area-to-volume ratio, which is essential for high catalytic activity.

Furthermore, the TDAB capping layer can influence the catalytic process itself. For a reaction to occur on the nanoparticle surface, the reactants must diffuse through this organic layer. This can affect the accessibility of the active sites and, in some cases, influence the selectivity of the reaction.

The table below summarizes the role of quaternary ammonium salts as stabilizing agents in the synthesis and catalytic application of metal nanoparticles.

NanoparticleStabilizing AgentCatalytic ReactionEffect of Stabilizing Agent
Gold Nanorods (AuNRs)Cetyltrimethylammonium bromide (CTAB)Reduction of 4-nitrophenolControls the anisotropic growth of nanorods and influences the catalytic activity.
Palladium Nanoparticles (Pd NPs)Tetrabutylammonium bromideHydrogenation of olefinsStabilizes the nanoparticles, allowing for selective hydrogenation without hydrogenolysis.
Gold Nanoparticles (Au NPs)Tetraoctylammonium bromide (TOAB)Not specifiedControls the size of the nanoparticles by acting as a phase transfer agent for the reducing agent. mdpi.com

Interactions with Complex Chemical and Biological Systems

Interactions with Polymers and Lipid Assemblies

Tetradodecylammonium bromide (TDAB) is a key component in the formation of specialized lipid/polymer membranes, which function as artificial lipid assemblies. nih.gov These membranes are central to the technology of taste sensors, where they act as the primary recognition element. mdpi.comnih.gov

The creation of these functional materials involves the intricate interaction between the lipid (TDAB), a polymer matrix, and a plasticizer. Typically, Polyvinyl chloride (PVC) is used as the polymer support. mdpi.comsci-hub.se The TDAB molecules are integrated into this polymer framework, a process facilitated by a plasticizer such as Dioctyl phenylphosphonate (B1237145) (DOPP) or 2-Nitrophenyl octyl ether (NPOE). nih.govsci-hub.se

Within this composite assembly, the interactions are governed by thermodynamic principles. The hydrophilic quaternary ammonium (B1175870) head of the TDAB molecule orients itself towards the aqueous phase, while the four long, hydrophobic dodecyl chains interact favorably with the PVC polymer matrix through hydrophobic interactions. nih.gov This arrangement ensures a stable, organized structure at the membrane's surface, which is crucial for its function in detecting taste substances. nih.gov These membranes serve as a robust model for studying the interactions within complex lipid assemblies.

The specific composition of the membrane can be tailored to target different tastes. For instance, TDAB is a critical ingredient in sensors designed to detect bitterness, astringency, and saltiness. nih.govacs.org

Table 1: Composition of TDAB-Based Lipid/Polymer Membranes for Taste Sensors

Sensor Type Lipid Component Polymer Support Plasticizer Target Taste
Bitterness (C00) This compound (TDAB) Polyvinyl chloride (PVC) 2-Nitrophenyl octyl ether (NPOE) Bitterness (e.g., iso-α acid) nih.gov
Astringency This compound (TDAB) Polyvinyl chloride (PVC) Dioctyl phenylphosphonate (DOPP) Astringency (e.g., tannic acid) mdpi.comsci-hub.seacs.org

Aspects of Biomolecular Interactions and Membrane Transport Analogues

The application of this compound in taste sensors serves as a direct analogue for biomolecular interactions at a cell membrane interface. nih.gov These sensors mimic the gustatory system by transforming chemical information from taste substances into an electrical signal. mdpi.com The TDAB-infused lipid/polymer membrane acts as the transducer, analogous to a biological cell membrane, where the interaction with specific molecules triggers a change in membrane potential. nih.govmdpi.com

The detection mechanism is based on the adsorption of taste molecules onto the surface of the lipid/polymer membrane. This interaction alters the surface electric charge density, resulting in a measurable change in potential between the sensor's working electrode and a reference electrode. sci-hub.sesigmaaldrich.com This process is a functional parallel to ligand-receptor binding in biological systems, which often initiates a signaling cascade via changes in membrane polarization.

Research has demonstrated the effectiveness of TDAB-based sensors in quantifying various taste qualities. The sensor's response is proportional to the concentration of the taste substance, a characteristic that aligns with the logarithmic relationship between stimulus intensity and sensation in human perception. nih.gov For example, a portable sensor utilizing a TDAB membrane showed a reproducible and accurate response to tannic acid, a standard substance for astringency. mdpi.com These sensors can also detect bitter compounds like iso-α acid and quinine (B1679958) hydrochloride. nih.govsci-hub.se This functionality highlights the role of TDAB in creating surfaces that can engage in specific, albeit non-covalent, interactions with biomolecules, effectively mimicking the initial step of membrane transport and sensory reception.

Table 2: Compounds Mentioned in the Article

Compound Name
This compound (TDAB)
Polyvinyl chloride (PVC)
Dioctyl phenylphosphonate (DOPP)
2-Nitrophenyl octyl ether (NPOE)
Tannic acid
Iso-α acid
Quinine hydrochloride
Potassium chloride
Tartaric acid

Advanced Spectroscopic and Characterization Methodologies in Tetradodecylammonium Bromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregate Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of molecular aggregates in solution. In the context of Tetradodecylammonium bromide (TDAB), NMR provides detailed insights into the formation of micelles and other self-assembled structures. By analyzing chemical shifts, signal intensities, and relaxation times of the TDAB molecules, researchers can deduce information about the location and mobility of different parts of the surfactant molecule within an aggregate. For instance, changes in the chemical environment of the hydrocarbon tails versus the polar head groups upon aggregation can be monitored to understand the micellization process.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal spatial proximities between different protons within the TDAB aggregates, helping to elucidate their three-dimensional structure. Furthermore, studying the dynamics through relaxation measurements provides information on the flexibility and motion of the surfactant molecules within the micelles. These insights are crucial for understanding how TDAB interacts with other molecules and its performance in various applications.

Diffusion-Ordered Spectroscopy (DOSY) Applications

Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different chemical species in a mixture based on their diffusion coefficients. manchester.ac.uknih.gov This method is particularly valuable for studying the self-assembly of surfactants like this compound. By measuring the diffusion coefficient, DOSY can distinguish between individual TDAB monomers and the larger micellar aggregates.

The principle behind DOSY lies in the application of pulsed magnetic field gradients, which encode spatial information into the NMR signal. nih.gov Molecules that diffuse more rapidly will experience a greater signal attenuation than slower-moving molecules. This difference in attenuation allows for the separation of NMR signals along a "diffusion" dimension, creating a 2D spectrum where one axis represents the chemical shift and the other represents the diffusion coefficient. nih.gov

In TDAB research, DOSY experiments can determine the critical micelle concentration (CMC) by monitoring the appearance of a slower-diffusing species corresponding to the micelles as the surfactant concentration is increased. researchgate.net Furthermore, the size of the TDAB micelles can be estimated from their diffusion coefficient using the Stokes-Einstein equation. u-tokyo.ac.jp This technique has also been employed to study the interaction of TDAB micelles with other molecules, such as drugs or polymers, by observing changes in the diffusion coefficients of the interacting species. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Nanoparticle Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a widely used technique for characterizing metal nanoparticles, where this compound often serves as a stabilizing agent. nih.gov This method is based on the phenomenon of localized surface plasmon resonance (LSPR), which is the collective oscillation of conduction electrons in response to incident light. libretexts.org The LSPR of noble metal nanoparticles gives rise to strong absorption bands in the UV-Vis region of the electromagnetic spectrum. libretexts.org

The position, shape, and intensity of the LSPR band are highly sensitive to the size, shape, composition, and local environment of the nanoparticles. liv.ac.uk For instance, spherical gold nanoparticles typically exhibit a single LSPR peak around 520 nm, while silver nanoparticles show a peak around 400 nm. researchgate.net Changes in the aspect ratio of nanorods or the formation of aggregates will lead to shifts in the LSPR peak to longer wavelengths (a "red shift"). libretexts.orgliv.ac.uk

In studies involving TDAB-capped nanoparticles, UV-Vis spectroscopy is employed to:

Monitor nanoparticle formation: The growth of nanoparticles can be followed by observing the emergence and increase in the intensity of the LSPR band.

Determine nanoparticle size and shape: The wavelength of maximum absorbance (λmax) and the bandwidth of the LSPR peak provide qualitative information about the size and shape distribution of the nanoparticles. liv.ac.uk

Assess nanoparticle stability: Aggregation of nanoparticles leads to a red shift and broadening of the LSPR band, making UV-Vis spectroscopy a simple and effective tool for evaluating the stabilizing effect of TDAB. libretexts.org

Fluorescence Probe Techniques for Micellar Microenvironment Analysis

Fluorescence probe techniques are highly sensitive methods used to investigate the microenvironment of micelles formed by surfactants like this compound. These techniques utilize fluorescent molecules, known as probes, whose spectroscopic properties (e.g., emission intensity, wavelength, and lifetime) are sensitive to the polarity of their immediate surroundings.

Pyrene (B120774) is a commonly used fluorescent probe due to the sensitivity of its vibrational fine structure in the emission spectrum to the polarity of the microenvironment. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is a well-established indicator of the polarity of the probe's location. In aqueous solutions of TDAB, pyrene partitions into the hydrophobic core of the micelles. The resulting decrease in the I1/I3 ratio compared to that in water indicates the nonpolar nature of the micellar interior. This change can be used to determine the critical micelle concentration (CMC) of TDAB. researchgate.net

Other fluorescent probes, such as pyrene-3-carboxaldehyde and coumarin, have also been employed to study different regions of TDAB micelles. ncku.edu.twnih.gov By selecting probes that localize at different positions within the micelle (e.g., in the core, at the surface, or in the palisade layer), a detailed picture of the micellar microenvironment can be constructed. These studies provide valuable information on the polarity, microviscosity, and hydration of different parts of the TDAB aggregate. nih.gov

Conductance and Potentiometric Measurements for Micellization and Ion Selectivity

Conductance and potentiometric measurements are fundamental electrochemical techniques used to study the aggregation behavior and ion selectivity of ionic surfactants like this compound.

Conductance Measurements: This method is widely used to determine the critical micelle concentration (CMC) of ionic surfactants. The specific conductivity of a surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as the number of charge-carrying monomers increases. youtube.com Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions, and a fraction of the counterions become associated with the micelles, reducing the total number of effective charge carriers. ache.org.rs The CMC is determined from the break point in the plot of specific conductivity versus concentration. youtube.comache.org.rs From the slopes of the two linear portions of the plot, the degree of counterion binding to the micelles can also be calculated. ache.org.rs

Potentiometric Measurements: Potentiometry involves measuring the potential difference between two electrodes in an electrochemical cell. libretexts.orglibretexts.org This technique can be used to determine the activity of specific ions in a solution. In the context of TDAB, ion-selective electrodes (ISEs) that are responsive to the bromide counterion or the tetradodecylammonium cation can be used to monitor their activities as a function of surfactant concentration. A distinct change in the slope of the potential versus the logarithm of the concentration plot occurs at the CMC, providing another method for its determination. Potentiometric measurements are also crucial for evaluating the ion selectivity of systems containing TDAB, which is important for applications such as ion-exchange membranes and sensors. researchgate.netacs.org

Electron Microscopy (TEM, SEM) for Morphological Analysis of Nanomaterials

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for the direct visualization and morphological analysis of nanomaterials synthesized using this compound as a capping or structure-directing agent.

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of nanomaterials by passing a beam of electrons through an ultrathin sample. This technique allows for the direct observation of the size, shape, and internal structure of nanoparticles. For instance, TEM images can reveal whether TDAB has directed the synthesis of spherical nanoparticles, nanorods, or other complex morphologies. By analyzing a large number of particles from TEM images, a statistically significant size distribution can be obtained. High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes of individual nanoparticles, providing information about their crystallinity and crystallographic orientation.

Together, TEM and SEM provide complementary information that is crucial for understanding how TDAB influences the nucleation and growth of nanomaterials, thereby enabling the rational design of nanoparticles with desired morphologies for specific applications.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Self-Assembly

Isothermal Titration Calorimetry (ITC) is a powerful and highly sensitive technique for studying the thermodynamics of molecular interactions and self-assembly processes, including the micellization of this compound. springernature.com ITC directly measures the heat changes that occur when one substance is titrated into another. scilit.com

In a typical ITC experiment to study TDAB micellization, a concentrated solution of TDAB is injected in small aliquots into a sample cell containing water or a dilute buffer. The heat released or absorbed upon each injection is measured. Below the critical micelle concentration (CMC), the heat change corresponds to the dilution of the surfactant monomers. As the concentration approaches and exceeds the CMC, the formation of micelles leads to a significant change in the heat signal.

From a single ITC experiment, several key thermodynamic parameters of micellization can be determined:

Critical Micelle Concentration (CMC): The concentration at which micelle formation begins, identified from the inflection point of the titration curve.

Enthalpy of Micellization (ΔH_mic): The heat change associated with the formation of micelles, determined from the magnitude of the heat change in the post-micellar region.

Entropy of Micellization (ΔS_mic): Calculated from the Gibbs free energy and enthalpy of micellization.

Gibbs Free Energy of Micellization (ΔG_mic): A measure of the spontaneity of the micellization process.

By providing a complete thermodynamic profile of the self-assembly process, ITC offers fundamental insights into the driving forces behind the formation of TDAB micelles, such as the hydrophobic effect and electrostatic interactions. springernature.comscilit.com

Q & A

Q. Q1: What is the role of TDAB in nanoparticle synthesis, and how does its alkyl chain length influence micelle morphology?

A1: TDAB acts as a rod-inducing cosurfactant in nanoparticle synthesis, particularly in gold nanorod fabrication. Its long alkyl chain (C12) stabilizes micelles and promotes anisotropic growth by forming cylindrical templates. For example, TDAB is used alongside cetyltrimethylammonium bromide (CTAB) to control nanorod dimensions, where the interplay between CTAB's primary surfactant role and TDAB's co-surfactant function dictates micelle elongation . The longer alkyl chain of TDAB, compared to shorter analogs like tetraoctylammonium bromide, enhances micelle rigidity, critical for shape-controlled synthesis .

Basic

Q. Q2: How is TDAB utilized in lipid/polymer membranes for taste sensors, and what electrochemical principles underlie its function?

A2: In taste sensors, TDAB is embedded in lipid/polymer membranes (e.g., PVC-based) as a cationic lipid. It interacts with bitter compounds via electrostatic and hydrophobic interactions, altering the membrane's surface potential. This change is measured potentiometrically. For instance, TDAB-containing membranes exhibit sensitivity to caffeine and other bitter molecules, with response magnitude influenced by the log P and pKa of analytes . Methodological optimization includes adjusting TDAB concentration (typically 1–5% w/w) and pairing with plasticizers like dioctyl phenyl-phosphonate (DOPP) to enhance membrane stability .

Advanced

Q. Q3: How can researchers resolve contradictions in surfactant effectiveness when substituting TDAB with shorter-chain analogs in nanorod synthesis?

A3: Discrepancies arise due to differences in micelle packing density and critical micelle concentration (CMC) . For example, substituting TDAB (C12) with tetraoctylammonium bromide (C8) reduces micelle aspect ratio, leading to spherical nanoparticles instead of rods. To address this, systematically vary surfactant chain lengths and characterize micelle structures using dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) . Cross-referencing with TEM data helps correlate micelle geometry with nanoparticle morphology . Adjusting molar ratios of co-surfactants (e.g., CTAB:TDAB at 10:1) can compensate for shorter-chain limitations .

Advanced

Q. Q4: What methodologies quantify TDAB's impact on membrane permeability in electrochemical studies?

A4: TDAB's high lipophilicity (log P ~8.2) makes it suitable for ion-selective membranes . Techniques include:

  • Scanning electrochemical microscopy (SECM) : Maps ion transport across TDAB-doped membranes by measuring redox currents at microelectrodes .
  • Electrochemical impedance spectroscopy (EIS) : Evaluates membrane resistance changes upon TDAB incorporation, revealing ion permeability thresholds .
  • Partition coefficient assays : Measure TDAB's distribution between aqueous and organic phases (e.g., 1,2-dichloroethane) to model membrane incorporation efficiency .

Advanced

Q. Q5: How do impurities or isotopic labeling (e.g., deuterated analogs) affect TDAB's performance in specialized applications?

A5: Isotopic labeling (e.g., deuterated TDAB) minimizes interference in vibrational spectroscopy (e.g., IR, Raman) by shifting characteristic peaks. For example, deuterated alkyl chains reduce signal overlap in lipid membrane studies. Purity requirements vary: chromatography-grade TDAB (>99%) is essential for reproducible sensor responses , while lower grades (e.g., 95%) may suffice for bulk nanoparticle synthesis. Always validate purity via HPLC-MS or NMR before critical experiments .

Basic

Q. Q6: What safety protocols are recommended for handling TDAB in laboratory settings?

A6: TDAB is classified as a skin and eye irritant . Key protocols include:

  • Use PPE: Nitrile gloves, safety goggles, and lab coats.
  • Work in a fume hood to avoid inhalation of aerosols.
  • Store in airtight containers at room temperature, away from oxidizers.
  • Dispose via approved chemical waste streams, adhering to local regulations .

Advanced

Q. Q7: How can researchers optimize TDAB-based membranes for enhanced selectivity toward specific anions or bitter compounds?

A7: Optimization strategies include:

  • Plasticizer selection : High-polarity plasticizers (e.g., 2-nitrophenyl octyl ether) improve TDAB mobility, enhancing response kinetics .
  • Additive doping : Incorporate ionophores like sodium tetraphenylborate (TPB) to target specific anions (e.g., Cl⁻, NO₃⁻) via cooperative ion-pairing .
  • Surface modification : Coat membranes with hydrophilic polymers (e.g., PEG) to reduce nonspecific adsorption .

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